Glycyrrhizin
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Overview
Description
Glycyrrhizin, also known as glycyrrhizic acid or glycyrrhizinic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone .
Synthesis Analysis
This compound is obtained as an extract from licorice root after maceration and boiling in water . The identification of candidate genes involved in the this compound biosynthetic pathway significantly contributes to the understanding of the biosynthetic and medicinal chemistry of this compound .
Molecular Structure Analysis
The molecular formula of this compound is C42H62O16, and its molecular weight is 822.92 . As a saponin, this compound contains a hydrophobic aglycone portion (glycyrrhetinic acid) and a hydrophilic sugar moiety . The glycyrrhetinic acid is condensed with O-β-D-glucuronosyl- (1’→2)-β-D-glucuronic acid, giving this compound its unique structure .
Chemical Reactions Analysis
After oral ingestion, this compound is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver . This metabolite circulates in the bloodstream .
Physical and Chemical Properties Analysis
This compound is a flavorant and foaming agent derived from the separation of flavonoids found in the whole licorice extract from the licorice root glycyrrhiza glabra . It is 50–100 times as sweet as sugar, is soluble in water, and has a licorice taste . It has good heat stability but prolonged heating can result in some degradation .
Scientific Research Applications
Reducing Mortality and Inflammation in Ischemia/Reperfusion : Glycyrrhizin decreases mortality rates, myeloperoxidase (MPO) activity, pro-inflammatory cytokines, and gut injury in a gut ischemia/reperfusion model, indicating its potential in treating such conditions (Di Paola et al., 2009).
Ameliorating Metabolic Syndrome : It has shown effectiveness in ameliorating insulin resistance, hyperglycemia, dyslipidemia, and oxidative stress in a rat model of fructose-induced metabolic syndrome-X (Sil, Ray, & Chakraborti, 2013).
Suppressing Liver Fibrosis : this compound and its metabolite glycyrrhetinic acid suppress liver fibrosis in mice by inhibiting Smad3-mediated type I collagen gene transcription, suggesting a role in treating liver diseases (Moro et al., 2008).
Improving Liver Function : Studies also indicate that this compound improves liver function in rats by down-regulating UCP2 expression (Bagheri et al., 2019).
Protection Against Brain Injury : this compound protects against brain injury induced by stroke through inhibiting IFNα-mediated T cell activity and HMGB1-mediated mechanisms (Xiong et al., 2016).
Antiviral Properties : The compound suppresses the secretion of hepatitis B surface antigen (HBsAg) and demonstrates antiviral activity against HIV (Takahara, Watanabe, & Shiraki, 1994; Ito et al., 1987).
Enhancing Drug Delivery : this compound enhances the therapeutic effect of various drugs by increasing cell membrane permeability and decreasing elasticity modulus (Selyutina et al., 2016).
Neuroprotective Effects : It shows potential as a neuroprotective agent in neurological disorders by inhibiting HMGB1 expression and translocation and downregulating inflammatory cytokines (Paudel et al., 2020).
Therapeutic Potential in Chronic Liver Diseases : this compound and glycyrrhezic acid, constituents of licorice root, demonstrate scavenging abilities, indicating their potential in the treatment of chronic liver diseases (Imai et al., 2013).
Treating Atrophic Age-Related Macular Degeneration : It also protects against retinal injury induced by sodium iodate, suggesting its potential application in treating atrophic age-related macular degeneration (He et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-MOGLOQIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103000-77-7 |
Source
|
Record name | Uralsaponin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103000777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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